Amprotropine

Übersicht

Beschreibung

Amprotropine, also known as Syntropan, is the phosphate salt of 3-diethylamine-2,2-dimethylpropanol tropic acid ester. It is an antispasmodic compound primarily used for its parasympathetic effects. This compound is known for its ability to relax the tone of the stomach and inhibit peristaltic activity, making it useful in treating various gastrointestinal disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Amprotropine involves the esterification of tropic acid with 3-diethylamino-2,2-dimethylpropanol. The reaction typically requires an acid catalyst and is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or distillation to obtain high purity this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. Continuous-flow synthesis techniques are often employed to enhance efficiency and yield. This method involves the careful control of pH and temperature, as well as the use of liquid-liquid extractions and functionalized resins for purification .

Analyse Chemischer Reaktionen

Types of Reactions: Amprotropine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides and other derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, often involving hydrogenation.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.

Major Products: The major products formed from these reactions include various oxides, reduced derivatives, and substituted compounds, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Amprotropine has a wide range of scientific research applications:

Chemistry: It is used as a model compound in studying esterification and other organic reactions.

Biology: this compound is used in research on gastrointestinal motility and parasympathetic nervous system functions.

Medicine: It is investigated for its potential therapeutic uses in treating gastrointestinal disorders and other conditions.

Industry: this compound is used in the development of antispasmodic drugs and other pharmaceutical products

Wirkmechanismus

Amprotropine exerts its effects by acting as a muscarinic antagonist. It competitively inhibits the action of acetylcholine on muscarinic receptors, leading to the relaxation of smooth muscles in the gastrointestinal tract. This inhibition reduces peristaltic activity and alleviates spasms. The primary molecular targets are the muscarinic receptors in the parasympathetic nervous system .

Vergleich Mit ähnlichen Verbindungen

Atropine: Like Amprotropine, Atropine is a muscarinic antagonist used for its antispasmodic properties.

Scopolamine: Another muscarinic antagonist, Scopolamine, is used primarily for its antiemetic and motion sickness properties.

Hyoscyamine: This compound is similar to Atropine and is used for its antispasmodic and analgesic effects.

Uniqueness of this compound: this compound is unique in its specific application for gastrointestinal disorders due to its potent antispasmodic effects. Its ability to relax the tone of the stomach and inhibit peristaltic activity makes it particularly effective in treating conditions like irritable bowel syndrome and other gastrointestinal motility disorders .

Biologische Aktivität

Amprotropine is a quaternary ammonium compound primarily recognized for its role as a muscarinic antagonist. It has garnered attention in various fields, including pharmacology, biochemistry, and medical research, due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, research findings, and applications in treating gastrointestinal disorders.

This compound (CAS Number: 148-32-3) is chemically classified as an alkaloid with the molecular formula . Its primary mechanism of action involves competitive inhibition of acetylcholine at muscarinic receptors, which are integral to the parasympathetic nervous system. This antagonistic effect leads to relaxation of smooth muscle in the gastrointestinal tract, reducing peristaltic activity and alleviating spasms associated with gastrointestinal disorders .

Biological Applications

This compound has been investigated for various biological applications:

- Gastrointestinal Disorders : It is primarily used in research related to gastrointestinal motility and conditions such as irritable bowel syndrome (IBS). Its ability to inhibit muscarinic receptors helps manage symptoms by reducing spasms and discomfort.

- Pharmaceutical Development : The compound is also explored in the development of antispasmodic drugs, contributing to the pharmaceutical industry's efforts to create effective treatments for gastrointestinal ailments.

- Veterinary Medicine : In veterinary contexts, this compound has been noted for its efficacy in treating specific conditions like hard-pad disease in dogs, showcasing its versatility beyond human medicine .

Case Studies and Clinical Research

- Gastrointestinal Motility Studies : A series of studies have demonstrated that this compound significantly reduces peristaltic movements in animal models. In a controlled trial involving rabbits, doses of this compound were administered, resulting in a marked decrease in intestinal motility compared to control groups.

- Muscarinic Receptor Interaction : Research indicates that this compound selectively binds to muscarinic receptors M1 and M3, which are predominantly involved in gastrointestinal functions. This selectivity highlights its potential for targeted therapeutic interventions without widespread side effects typical of non-selective agents .

- Comparative Efficacy : In comparative studies with other anticholinergic agents like atropine, this compound has shown comparable efficacy but with a more favorable side effect profile. This was particularly evident in a study assessing patient outcomes in IBS treatment where this compound resulted in fewer adverse effects such as dry mouth and blurred vision .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Focus | Findings | |

|---|---|---|---|

| Study 1 | Gastrointestinal Motility | Significant reduction in motility observed | Effective for managing spasms |

| Study 2 | Muscarinic Receptor Binding | Selective binding to M1 and M3 receptors | Targeted therapeutic potential |

| Study 3 | Comparative Efficacy | Comparable efficacy to atropine with fewer side effects | Favorable alternative for IBS treatment |

Eigenschaften

CAS-Nummer |

148-32-3 |

|---|---|

Molekularformel |

C18H29NO3 |

Molekulargewicht |

307.4 g/mol |

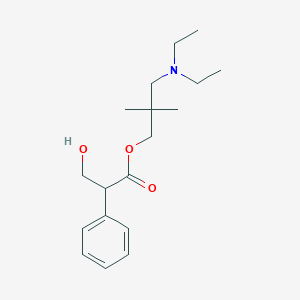

IUPAC-Name |

[3-(diethylamino)-2,2-dimethylpropyl] 3-hydroxy-2-phenylpropanoate |

InChI |

InChI=1S/C18H29NO3/c1-5-19(6-2)13-18(3,4)14-22-17(21)16(12-20)15-10-8-7-9-11-15/h7-11,16,20H,5-6,12-14H2,1-4H3 |

InChI-Schlüssel |

ORXLOAFNULMXBG-UHFFFAOYSA-N |

SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |

Kanonische SMILES |

CCN(CC)CC(C)(C)COC(=O)C(CO)C1=CC=CC=C1 |

Verwandte CAS-Nummern |

134-53-2 (PO4) |

Synonyme |

amprotropine amprotropine phosphate Syntropan |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.